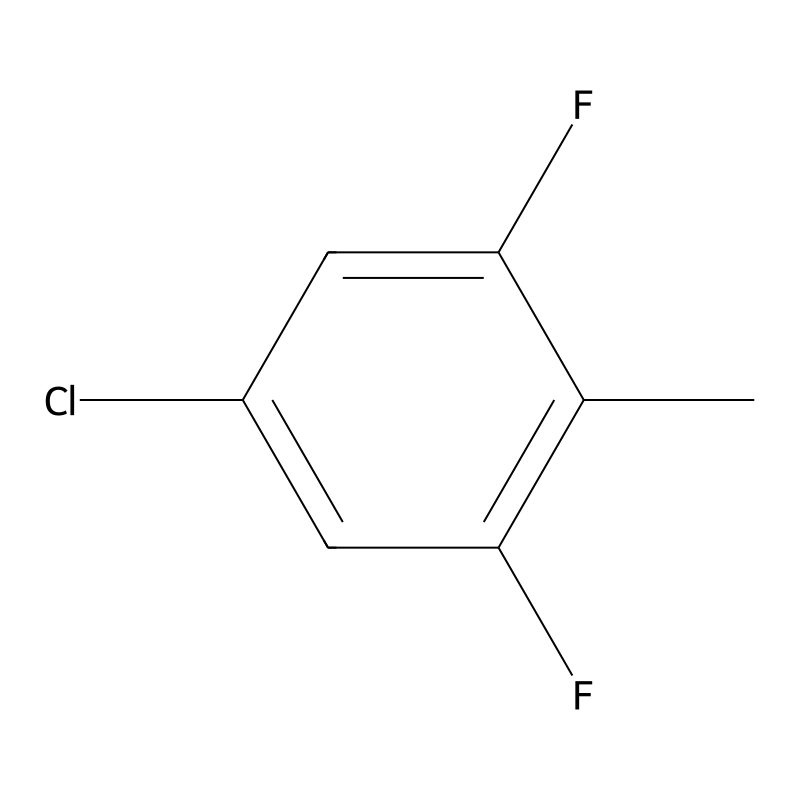

5-Chloro-1,3-difluoro-2-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Chloro-1,3-difluoro-2-methylbenzene, also known by its Chemical Abstracts Service (CAS) number 1208076-23-6, is an aromatic compound characterized by a benzene ring substituted with chlorine and two fluorine atoms, along with a methyl group. Its molecular formula is and it has a molecular weight of 162.56 g/mol. The presence of halogen atoms significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in various chemical syntheses.

As there is no documented use of 4-Chloro-2,6-difluorotoluene in biological systems, a mechanism of action is not applicable.

- Potential health hazards: Aromatic halides can be irritating to the skin, eyes, and respiratory system. Chlorine substitution can further enhance these effects.

- Safety precautions: Standard laboratory practices for handling organic solvents should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

5-Chloro-1,3-difluoro-2-methylbenzene is primarily involved in nucleophilic aromatic substitution reactions, where nucleophiles can replace the chlorine or fluorine substituents. The compound can also undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic ring. Key reactions include:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Electrophilic Aromatic Substitution: The fluorine atoms can direct incoming electrophiles to specific positions on the benzene ring, enhancing selectivity in synthesis.

These reactions are significant for synthesizing derivatives that may possess enhanced biological or chemical properties.

The synthesis of 5-chloro-1,3-difluoro-2-methylbenzene typically involves halogenation reactions. Common methods include:

- Halogenation of Toluene: Starting with toluene, chlorine and fluorine can be introduced using halogenating agents under controlled conditions to yield the desired product.

- Direct Fluorination: Utilizing fluorinating agents like hydrogen fluoride in the presence of a catalyst can selectively introduce fluorine atoms onto the aromatic ring.

- Nucleophilic Substitution: A precursor compound can undergo nucleophilic substitution to introduce chlorine and fluorine at specific positions on the benzene ring.

Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.

5-Chloro-1,3-difluoro-2-methylbenzene finds applications in several fields:

- Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

- Agrochemicals: The compound is utilized in developing herbicides and pesticides due to its unique halogenated structure.

- Medicinal Chemistry: Its derivatives are being explored for potential pharmaceutical applications, particularly in developing new drugs targeting various diseases.

The interaction studies of 5-chloro-1,3-difluoro-2-methylbenzene focus on its reactivity with biological targets such as enzymes and receptors. The halogen substituents may influence the compound's binding affinity and selectivity towards these targets, which is crucial in medicinal chemistry for designing effective therapeutic agents.

Several compounds exhibit structural similarities with 5-chloro-1,3-difluoro-2-methylbenzene, each possessing unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-1,3-difluoro-2-methylbenzene | Contains bromine instead of chlorine | Bromine's larger size may influence reactivity differently |

| 5-Chloro-1-fluoro-2-methylbenzene | Lacks one fluorine atom | May exhibit different electronic properties due to fewer halogens |

| 1-Chloro-2,3-difluoro-5-methylbenzene | Different substitution pattern on the benzene ring | Changes in reactivity patterns due to position of substituents |

The uniqueness of 5-chloro-1,3-difluoro-2-methylbenzene lies in its combination of chlorine and two fluorine atoms along with a methyl group on the benzene ring, which provides distinct reactivity patterns that are valuable for synthetic applications.